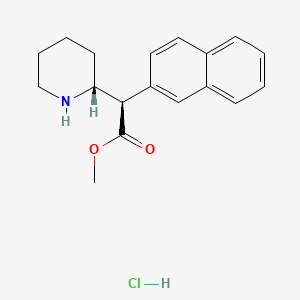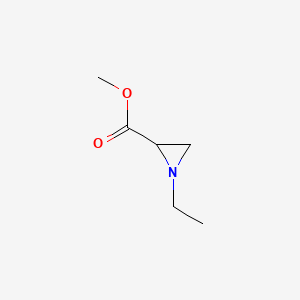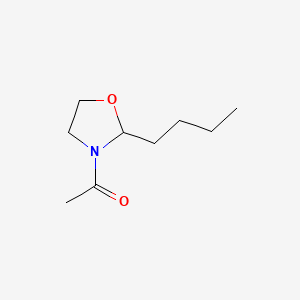
Methylnaphthidate Hydrochloride
Vue d'ensemble
Description
Methylnaphthidate Hydrochloride, also known as HDMP-28 HCl, is a piperidine-based stimulant drug . It is closely related to methylphenidate, but with the benzene ring replaced by naphthalene . It is a potent dopamine reuptake inhibitor .
Molecular Structure Analysis
The molecular formula of Methylnaphthidate Hydrochloride is C18 H21 N O2 . Cl H . It has a molecular weight of 319.83 .
Applications De Recherche Scientifique
ADHD Treatment
Methylnaphthidate Hydrochloride is closely related to Methylphenidate, a drug frequently prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in children and adolescents . It is a potent dopamine reuptake inhibitor, with several times the potency of Methylphenidate . This makes it a potential candidate for ADHD treatment.
Substance Abuse Disorders
Understanding how HDMP-28 HCL interacts with neurotransmitter transporters can provide insights into various neurobiological processes and investigate potential treatment options for conditions such as substance abuse disorders .
Nanoparticle Drug Delivery
Methylnaphthidate Hydrochloride has been used in the development of polymeric nanoparticles for drug delivery . These nanoparticles can provide long-term activity and boost bioavailability, making them an effective platform for long-term release .
Neurological Research
As a potent dopamine reuptake inhibitor, Methylnaphthidate Hydrochloride can be used in neurological research to study the effects of increased dopamine levels in the brain .
Stimulant Drug Research
HDMP-28 is a piperidine-based stimulant drug . Its effects and interactions can be studied to understand the impact of stimulant drugs on the human body and brain.
Development of New Psychoactive Substances
Methylnaphthidate Hydrochloride is considered a New Psychoactive Substance (NPS) and can be used as a reference standard in the development and study of other NPS .
Mécanisme D'action
Methylnaphthidate Hydrochloride, also known as HDMP-28 Hydrochloride, is a piperidine-based stimulant drug . It is closely related to methylphenidate, but with the benzene ring replaced by naphthalene . This article provides a comprehensive overview of the mechanism of action of Methylnaphthidate Hydrochloride.
Target of Action
The primary targets of Methylnaphthidate Hydrochloride are the dopamine and norepinephrine transporters . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, two neurotransmitters that are essential for various brain functions .
Mode of Action
Methylnaphthidate Hydrochloride acts as a potent dopamine reuptake inhibitor . It non-competitively blocks the reuptake of dopamine and norepinephrine into the terminal by blocking the dopamine transporter (DAT) and norepinephrine transporter (NAT), thereby increasing levels of dopamine and norepinephrine in the synaptic cleft . This results in prolonged action of these neurotransmitters .
Biochemical Pathways
The increased presence of dopamine and norepinephrine in the synaptic cleft affects various biochemical pathways. It leads to increased stimulation of dopamine and norepinephrine receptors, which can result in enhanced cognitive function, reduced impulsivity, and improved attention .
Pharmacokinetics
Methylnaphthidate Hydrochloride has a short duration of action . It is absorbed well from the gastrointestinal tract and easily passes to the brain . The maximum drug concentration after oral administration occurs at about 2 hours . Due to extensive first-pass metabolism, the bioavailability of methylnaphthidate hydrochloride is low .
Result of Action
The molecular and cellular effects of Methylnaphthidate Hydrochloride’s action include enhanced cognitive function, reduced impulsivity, and improved attention . These effects are primarily due to the increased presence and prolonged action of dopamine and norepinephrine in the synaptic cleft .
Propriétés
IUPAC Name |
methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15;/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3;1H/t16-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASHBICTXRCLDI-GBNZRNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219915-69-2 | |
| Record name | 2-Piperidineacetic acid, α-2-naphthalenyl-, methyl ester, hydrochloride (1:1), (αR,2R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219915-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylnaphthidate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219915692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLNAPHTHIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET702R5L30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)




